An In-Depth Technical Guide to N-Alkyl-4-chloropicolinamides: A Focus on the N-Methyl Analog as a Proxy for the Elusive N-Propyl Derivative
An In-Depth Technical Guide to N-Alkyl-4-chloropicolinamides: A Focus on the N-Methyl Analog as a Proxy for the Elusive N-Propyl Derivative
A Note to the Researcher: The initial focus of this guide was "N-Propyl 4-chloropicolinamide." However, a thorough review of the current scientific literature and chemical databases reveals a significant lack of specific, publicly available data for this particular compound. There is no readily identifiable CAS number, nor are there established physicochemical properties or synthesis protocols specifically for the N-propyl derivative.
In the spirit of scientific integrity and to provide a valuable technical resource, this guide will instead focus on the closely related and well-documented analog, N-Methyl 4-chloropicolinamide . This compound shares the same core 4-chloropicolinamide scaffold and is likely to exhibit some similar chemical behaviors. By presenting a comprehensive overview of the N-methyl analog, we can provide a strong foundational understanding that may inform future investigations into the N-propyl derivative. It is crucial to underscore that while analogous, the properties of the N-propyl version will not be identical, particularly concerning aspects like solubility, lipophilicity, and metabolic stability.
Introduction to N-Methyl 4-chloropicolinamide
N-Methyl 4-chloropicolinamide is a substituted pyridinecarboxamide that has garnered interest in medicinal and synthetic chemistry. Its structure, featuring a pyridine ring with a chlorine atom at the 4-position and an N-methylcarboxamide group at the 2-position, makes it a versatile building block. This compound is notably recognized as a key intermediate in the synthesis of several multi-kinase inhibitor drugs, such as Sorafenib and Regorafenib, which are used in cancer therapy[1]. The presence of the chlorine atom and the amide linkage provides reactive sites for further chemical modifications, making it a valuable scaffold in drug discovery and development.
Chemical Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and universally recognized identifiers.
IUPAC Name: 4-chloro-N-methylpyridine-2-carboxamide[2]
Synonyms: 4-Chloro-N-methylpicolinamide, N-Methyl-4-chloropicolinamide, 2-(N-Methylcarbamoyl)-4-chloropyridine[3][4]
Molecular Formula: C₇H₇ClN₂O[2][3]
Molecular Weight: 170.60 g/mol [5]
SMILES: CNC(=O)C1=NC=CC(=C1)Cl[2]
InChI Key: BGVBBMZMEKXUTR-UHFFFAOYSA-N[2][5]
Caption: Chemical structure of N-Methyl 4-chloropicolinamide.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in various systems. The following table summarizes the known and predicted properties of N-Methyl 4-chloropicolinamide.
| Property | Value | Source |
| Appearance | White to yellow to green powder/crystal | [6] |
| Melting Point | 41-42 °C (Solvent: Ethyl acetate) | [3] |
| Boiling Point | 317.8 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.264 g/cm³ (Predicted) | [3] |
| Solubility | Moderately soluble in polar solvents | [7] |
| XLogP3 | 1.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 42 Ų | [2] |
Synthesis and Reaction Mechanisms
The synthesis of N-Methyl 4-chloropicolinamide is a critical process for its application as a pharmaceutical intermediate. A common and efficient method involves the amidation of a 4-chloropicolinic acid derivative with methylamine.
Representative Synthesis Protocol: Amidation of Methyl 4-chloropicolinate
This protocol describes the synthesis of N-Methyl 4-chloropicolinamide from Methyl 4-chloropicolinate and methylamine, a method noted for its high yield[8].
Reaction Scheme:
Caption: Workflow for the synthesis of N-Methyl 4-chloropicolinamide.
Step-by-Step Methodology:
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Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-chloropicolinate (1.0 eq) and dry magnesium chloride (0.5 eq) in anhydrous tetrahydrofuran (THF).
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Addition of Methylamine: To the solution from step 1, add a 2M solution of methylamine in THF (1.76 eq) dropwise over a period of 10 minutes. The formation of a suspension may be observed.
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Reaction: Stir the resulting suspension at room temperature for approximately 2 hours. The progress of the reaction can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, add water and a 1M solution of hydrochloric acid (HCl) to the reaction mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate three times.
-
Washing and Drying: Combine the organic phases and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Further purification, if necessary, can be performed by techniques such as column chromatography.
Causality Behind Experimental Choices:
-
Magnesium Chloride: The use of MgCl₂ acts as a Lewis acid catalyst. It is believed to coordinate with the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack by methylamine. This is a milder alternative to converting the corresponding carboxylic acid to a more reactive acid chloride, which would require additional steps and harsher reagents.
-
Anhydrous Conditions: The use of anhydrous THF and dry MgCl₂ is crucial to prevent the hydrolysis of the ester starting material and to avoid side reactions.
-
Excess Methylamine: A stoichiometric excess of methylamine is used to drive the reaction to completion.
-
Aqueous HCl in Work-up: The addition of HCl helps to quench any unreacted methylamine and to facilitate the separation of the organic and aqueous layers.
Applications and Biological Significance
As previously mentioned, the primary and most significant application of N-Methyl 4-chloropicolinamide is as a key building block in the synthesis of multi-kinase inhibitors.
-
Sorafenib and Regorafenib Intermediate: It is a crucial intermediate in the multi-step synthesis of Sorafenib and Regorafenib, which are oral medications used for the treatment of various cancers, including advanced renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer[1]. The picolinamide core forms a central part of the final drug molecule.
-
Potential Biological Activity: While the primary use is as an intermediate, the 4-chloropicolinamide scaffold itself is of interest in medicinal chemistry. Pyridine-based structures are common in biologically active molecules, and derivatives of N-Methyl 4-chloropicolinamide could be explored for their own potential therapeutic properties. Studies have shown that some pyridine derivatives possess a wide range of biological activities.
Safety and Handling
Based on the available GHS classifications, N-Methyl 4-chloropicolinamide should be handled with appropriate precautions.
-
Hazards: It is classified as causing skin and serious eye irritation[2]. There are also warnings for it being harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation[2].
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
N-Methyl 4-chloropicolinamide is a chemical compound of significant industrial and research importance, primarily due to its role as a key intermediate in the synthesis of life-saving anti-cancer drugs. Its well-defined chemical properties and established synthesis routes make it a readily accessible and versatile building block for organic and medicinal chemists.
While the requested "N-Propyl 4-chloropicolinamide" remains an under-documented entity, the comprehensive data available for the N-methyl analog provides a robust starting point for any researcher interested in this class of compounds. Future work could focus on the synthesis and characterization of the N-propyl and other N-alkyl derivatives to explore how modifications to the N-alkyl chain influence the physicochemical and biological properties of the 4-chloropicolinamide scaffold.
References
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Alfa Chemical. (n.d.). Good Price CAS:99586-65-9 | 4-Chloropicolinamide for Sale. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-Chloro-N-methylpicolinamide hydrochloride. Retrieved from [Link]
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